3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic areas .
Mode of Action
It’s worth noting that furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse structural reactions .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its unique structure, it is being investigated for its potential anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar antibacterial properties and is synthesized using similar methods.
Furan-2-carboxamide derivatives: These compounds share the furan ring structure and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is unique due to its dual furan ring structure, which may contribute to its enhanced biological activity compared to other furan derivatives. Its ability to form multiple hydrogen bonds with molecular targets makes it a promising candidate for drug development.
Properties
IUPAC Name |
3-(furan-2-carbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-11-6-12-25-16)22-17-14-9-4-5-10-15(14)26-18(17)20(24)21-13-7-2-1-3-8-13/h1-12H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBTPBQNUVRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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